(1-Amino-4,4-difluorocyclohexyl)methanol
Description
(1-Amino-4,4-difluorocyclohexyl)methanol is a cyclohexane derivative featuring a primary amine group at the 1-position, two fluorine atoms at the 4- and 4-positions, and a hydroxymethyl substituent. Its molecular formula is C₇H₁₃F₂NO, with a monoisotopic mass of 165.097 Da (exact mass may vary based on isotopic composition) . The compound’s InChIKey (ULBQZMFIELEPEL-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Properties
IUPAC Name |
(1-amino-4,4-difluorocyclohexyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-1-6(10,5-11)2-4-7/h11H,1-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBQZMFIELEPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CO)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-4,4-difluorocyclohexyl)methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of an amino group. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. This is followed by the reduction of the resulting difluorocyclohexanone to (4,4-difluorocyclohexyl)methanol using a reducing agent like sodium borohydride. Finally, the amino group is introduced through a reductive amination process using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming (1-Amino-4,4-difluorocyclohexane).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: (4,4-Difluorocyclohexanone)
Reduction: (1-Amino-4,4-difluorocyclohexane)
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Amino-4,4-difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of (1-Amino-4,4-difluorocyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design. The amino group can form hydrogen bonds with biological targets, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4,4-Difluorocyclohexyl)methanol
This analog lacks the amino group but retains the difluorocyclohexyl core and hydroxymethyl substituent. Key differences include:
- Molecular formula: C₇H₁₂F₂O (vs. C₇H₁₃F₂NO for the target compound).
- Synthesis : Produced via DIBAL-H reduction at -70°C, yielding a 97% pure product .
- Applications : Used as a building block in drug discovery, particularly in PARP inhibitors like NMS-P118, where the difluorocyclohexyl group enhances binding to PARP-1 via van der Waals interactions .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Key Substituents | Molecular Weight (Da) | Purity |
|---|---|---|---|---|
| (1-Amino-4,4-difluorocyclohexyl)methanol | C₇H₁₃F₂NO | -NH₂, -CH₂OH, -F (4,4) | 165.097 | N/A |
| (4,4-Difluorocyclohexyl)methanol | C₇H₁₂F₂O | -CH₂OH, -F (4,4) | 150.17 | 97% |
1-Amino-4,4-dimethylcyclohexane Derivatives
Examples include 5-(1-Amino-4,4-dimethylcyclohexyl)-2(1H)-pyridinone hydrochloride (Example 15 in ) and 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid hydrochloride . These compounds replace fluorine atoms with methyl groups, altering steric and electronic properties:
- Impact of Fluorine vs. Methyl : Fluorine’s electronegativity and smaller atomic radius enhance polar interactions and reduce steric hindrance compared to bulkier methyl groups.
- Pharmacological Relevance: The dimethyl analog in Example 15 showed activity as a pyridinone derivative, though its specific therapeutic target is unspecified .
Comparison with Pharmacologically Active Analogs
NMS-P118: A PARP-1 Inhibitor
NMS-P118 incorporates a 4,4-difluorocyclohexyl moiety linked to a piperidine ring, demonstrating the importance of this group in PARP-1 selectivity . Key findings:
- Binding Interactions : The difluorocyclohexyl group engages in van der Waals interactions with PARP-1 residues (e.g., Tyr889 at 4.18 Å distance) and hydrogen bonds with His862 (54.31% occupancy in MD simulations) .
- Selectivity : Compared to PARP-2, the shorter distance to Tyr889 and stronger His862 interaction in PARP-1 explain NMS-P118’s 30-fold selectivity for PARP-1 .
Table 2: Pharmacological Comparison
| Compound | Target | Key Interaction Mechanism | Selectivity (PARP-1 vs. PARP-2) |
|---|---|---|---|
| NMS-P118 | PARP-1 | Van der Waals (Tyr889), H-bond (His862) | 30-fold higher for PARP-1 |
| This compound | Unknown | Not studied | N/A |
Methanone Oximes and Triazine Derivatives
- Methanone Oximes (6a, 6b): Synthesized via reflux with hydroxylamine hydrochloride, these derivatives exhibit distinct functional groups (oxime, morpholino) but share methanol-based synthesis pathways .
- Triazine-Methanol Hybrid (9f): Features a triazine core and tert-butylphenoxy groups, synthesized via DIBAL-H reduction. Its ¹H NMR data (e.g., δ = 1.31 ppm for tert-butyl) highlight structural divergence from the target compound .
Biological Activity
(1-Amino-4,4-difluorocyclohexyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃F₂NO
- Molecular Weight : 165.18 g/mol
- IUPAC Name : this compound
- SMILES Notation : C1CC(CCC1(CO)N)(F)F
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Research indicates that this compound can stimulate ATPase activity, which is crucial for the efflux function of P-gp.
Key Findings:
- The compound has shown preferential selectivity toward P-gp compared to other ABC transporters, suggesting a targeted therapeutic potential.
- In vitro studies revealed that derivatives of this compound inhibited photolabeling by [125I]-IAAP with IC50 values indicating effective binding affinity .
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases.
Anticancer Activity
In vivo studies using murine models have shown that this compound can reduce tumor volume and weight without significant side effects. The mechanism likely involves the inhibition of drug efflux mediated by P-gp, enhancing the accumulation of chemotherapeutic agents within cancer cells .
Study 1: Interaction with P-glycoprotein
A study focused on the structural requirements for ligands binding to P-gp found that this compound significantly modulated ATPase function. The presence of the cyclohexyl group was crucial for enhancing binding affinity and inhibiting efflux activity .
Study 2: Antioxidant Evaluation
In a comparative study assessing various compounds for antioxidant activity, this compound was evaluated alongside known antioxidants. It demonstrated comparable efficacy in scavenging free radicals, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Structure | Antioxidant, P-gp modulator | Variable |
| 5-Phenyl-1-(3-pyrazin-2-yloxy)pyrrolidin-1-yl)pentan-1-one | Structure | CNS stimulant | 0.1 μM |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Structure | Free radical scavenger | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
